molecular formula C7H10BrNO B1278213 3-Bromo-1-cyclopropylpyrrolidin-2-one CAS No. 148776-25-4

3-Bromo-1-cyclopropylpyrrolidin-2-one

Cat. No.: B1278213
CAS No.: 148776-25-4
M. Wt: 204.06 g/mol
InChI Key: FLMMYHHUFMMQRD-UHFFFAOYSA-N
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Description

3-Bromo-1-cyclopropylpyrrolidin-2-one: is a chemical compound with the molecular formula C₇H₁₀BrNO and a molecular weight of 204.07 g/mol It is a derivative of pyrrolidinone, featuring a bromine atom at the third position and a cyclopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-cyclopropylpyrrolidin-2-one typically involves the bromination of 1-cyclopropylpyrrolidin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-cyclopropylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted pyrrolidinones depending on the nucleophile used.

    Oxidation Reactions: Formation of N-oxides or other oxidized derivatives.

    Reduction Reactions: Formation of 1-cyclopropylpyrrolidin-2-one.

Scientific Research Applications

3-Bromo-1-cyclopropylpyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-cyclopropylpyrrolidin-2-one is primarily related to its ability to interact with biological targets through its bromine and cyclopropyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropylpyrrolidin-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Iodo-1-cyclopropylpyrrolidin-2-one: Similar structure but with an iodine atom instead of bromine, leading to different reactivity and biological activity.

    3-Chloro-1-cyclopropylpyrrolidin-2-one:

Uniqueness

3-Bromo-1-cyclopropylpyrrolidin-2-one is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry, offering distinct advantages over its halogenated analogs .

Biological Activity

3-Bromo-1-cyclopropylpyrrolidin-2-one is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block for the synthesis of various pharmacologically active molecules, particularly in the context of neurological disorders and anti-inflammatory agents. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C_7H_10BrN_1O
  • Molecular Weight : 201.07 g/mol
  • CAS Number : 148776-25-4

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The bromine atom enhances its reactivity, allowing it to participate in various chemical reactions, including:

  • Substitution Reactions : The bromine can be substituted by nucleophiles such as amines or thiols.
  • Oxidation Reactions : It can be oxidized to form N-oxides or other derivatives.
  • Reduction Reactions : Reduction can yield 1-cyclopropylpyrrolidin-2-one, which may exhibit different biological properties.

These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects .

Biological Activity Overview

This compound has been studied for several potential therapeutic applications:

1. Neurological Disorders

Research indicates that derivatives of this compound may exhibit neuroprotective properties. For example, compounds synthesized from this compound have been shown to inhibit specific bromodomains associated with neurodegenerative diseases, suggesting a role in modulating neuroinflammation and neuronal survival .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies demonstrate that it can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This activity is likely mediated through its interaction with signaling pathways involved in inflammation.

Case Studies and Research Findings

StudyFindings
Lucas et al. (2020)Identified the compound as a potent inhibitor of CECR2 bromodomain with a pIC50 value indicating significant binding affinity .
BenchChem AnalysisHighlighted its utility as a building block for synthesizing compounds targeting neurological disorders.
Chemical Book DataProvided insights into the synthesis methods and potential applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

This compound is compared with other halogenated pyrrolidinones to highlight its unique properties:

CompoundKey DifferencesBiological Activity
1-Cyclopropylpyrrolidin-2-oneLacks bromine; less reactiveLower potential in substitution reactions
3-Iodo-1-cyclopropylpyrrolidin-2-oneIodine instead of bromine; different reactivityVaries significantly in biological activity
3-Chloro-1-cyclopropylpyrrolidin-2-oneChlorine atom; moderate reactivityReduced potency compared to brominated analogs

Properties

IUPAC Name

3-bromo-1-cyclopropylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO/c8-6-3-4-9(7(6)10)5-1-2-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMMYHHUFMMQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445020
Record name 2-Pyrrolidinone, 3-bromo-1-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148776-25-4
Record name 2-Pyrrolidinone, 3-bromo-1-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-cyclopropylpyrrolidin-2-one
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